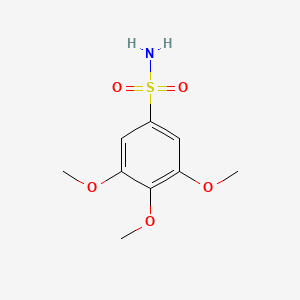

3,4,5-Trimethoxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAHNNKQLXJQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64741-34-0 | |

| Record name | 3,4,5-trimethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Biological Activities and Underlying Mechanisms of Action

Anti-inflammatory Effects and Biochemical Inhibition

Comparative Anti-inflammatory Efficacy

Recent studies have highlighted the significant anti-inflammatory potential of 3,4,5-Trimethoxybenzenesulfonamide (3,4,5-TMBS), drawing comparisons with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). Research indicates that 3,4,5-TMBS demonstrates considerable anti-inflammatory activity. nih.govnih.gov In fact, at concentrations of 100 nM and higher, both 3,4,5-TMBS and its analog 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) show significant anti-inflammatory effects when compared to ibuprofen. nih.govnih.gov

The anti-inflammatory actions of these compounds are concentration-dependent. nih.gov Notably, at higher concentrations, 3,4,5-TMBS and 3,4,5-THBS have been shown to surpass the anti-inflammatory effects of ibuprofen. nih.gov A key mechanism behind this activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory pathway. nih.govnih.gov At a concentration of 50 µM, 3,4,5-TMBS exhibits high COX-2 inhibition. nih.govnih.gov This is a noteworthy finding, especially when compared to gallic acid, a related compound that shows low COX-2 inhibition at the same concentration. nih.govnih.gov The phenol (B47542) sulfonamide moiety present in both 3,4,5-TMBS and 3,4,5-THBS is believed to be a key contributor to their ability to inhibit protein denaturation and suppress inflammatory pathways. nih.gov

Table 1: Comparative Anti-inflammatory Activity

| Compound | Concentration | Anti-inflammatory Effect vs. Ibuprofen | COX-2 Inhibition |

|---|---|---|---|

| This compound (3,4,5-TMBS) | ≥100 nM | Significant | High at 50 µM (for 3,4,5-TMBS) |

| 3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS) | ≥100 nM | Significant |

Antiproliferative and Microtubule-Targeting Mechanisms in Cancer Research

Beyond its anti-inflammatory properties, this compound and its derivatives have shown significant promise in cancer research due to their antiproliferative activities and their ability to interfere with microtubule dynamics, a critical process in cell division.

Cell Growth Inhibitory Activity

Derivatives of this compound have demonstrated potent cell growth inhibitory activity against a range of human cancer cell lines. For instance, novel N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives have been synthesized and screened against HeLa (cervical cancer) cells, with the most potent derivatives exhibiting activity in the nanomolar range (1.7-109 nM). nih.gov These potent analogs were further tested against a broader panel of cancer cell lines, where substituted benzenesulfonamide (B165840) analogs showed the highest potency. nih.gov

Another study on (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives, which incorporate the 3,4,5-trimethoxyphenyl moiety, also revealed significant antiproliferative activity against various human cancer cell lines. nih.gov One derivative, compound 9e, was particularly effective against HeLa, HT29 (colon cancer), and MCF-7 (breast cancer) cells, with IC50 values of 0.37, 0.16, and 0.17 µM, respectively. nih.gov Furthermore, a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), which also contains the 3,4,5-trimethoxy group, displayed strong growth inhibitory activity in A549 human lung cancer cells with an IC50 of 0.03 µM. nih.gov

Table 2: Cell Growth Inhibitory Activity of this compound Derivatives

| Derivative Type | Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|

| N-indolyl-3,4,5-trimethoxybenzenesulfonamides | HeLa, various cancer cell lines | 1.7-109 nM | nih.gov |

| (3',4',5'-trimethoxyphenyl)-indolyl-propenone (compound 9e) | HeLa, HT29, MCF-7 | 0.37 µM, 0.16 µM, 0.17 µM | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | 0.03 µM | nih.gov |

Interaction with Tubulin Dynamics and Microtubule Formation

A key mechanism underlying the antiproliferative effects of these compounds is their interaction with tubulin, the protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. cornellpharmacology.org Agents that interfere with microtubule dynamics can disrupt mitosis and lead to cancer cell death. nih.gov

Research has shown that derivatives of this compound act as tubulin inhibitors by binding to the colchicine (B1669291) binding site. nih.govresearchgate.net This binding site is located at the interface between the α and β-tubulin subunits. nih.gov By occupying this site, these compounds inhibit the polymerization of tubulin into microtubules, thereby destabilizing them. nih.govnih.gov The 3,4,5-trimethoxyphenyl ring, a common feature of these active compounds, is structurally related to a key moiety in colchicine and is crucial for this interaction. nih.govresearchgate.net Molecular docking studies have confirmed that chalcone (B49325) derivatives bearing the 3,4,5-trimethoxyphenyl group can fit into the colchicine binding site on tubulin. researchgate.net

Cell Cycle Arrest in Specific Phases

Consistent with their role as anti-tubulin agents, derivatives of this compound have been shown to induce cell cycle arrest, primarily in the G2/M phase. nih.govuio.no This phase of the cell cycle is when the cell prepares for and undergoes mitosis. By disrupting microtubule formation, these compounds prevent the proper formation of the mitotic spindle, leading to a halt in cell division at the G2/M checkpoint. nih.govnih.govuio.no For example, N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives were found to arrest the cell cycle at the G2/M phase. nih.govuio.no Similarly, the stilbenoid BCS induced G2/M phase arrest in human lung cancer cells. nih.gov

Apoptosis Induction Pathways

The ultimate fate of cancer cells following treatment with these compounds is often apoptosis, or programmed cell death. The cell cycle arrest induced by these agents is a trigger for the apoptotic cascade.

One of the key pathways activated is the caspase-dependent pathway. Specifically, the activation of caspase 3/7, which are executioner caspases, has been observed. nih.govuio.no The activation of these caspases is a critical step in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately, cell death. rug.nl Studies on N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives have demonstrated that they induce apoptosis via the activation of caspase 3/7 during the M phase arrest. nih.govuio.no

Table 3: Mechanisms of Antiproliferative Action

| Mechanism | Specific Action | Observed Effect |

|---|---|---|

| Tubulin Interaction | Binds to the colchicine binding site | Inhibition of microtubule polymerization |

| Cell Cycle | Arrest at G2/M phase | Prevention of mitosis |

| Apoptosis | Activation of caspase 3/7 | Induction of programmed cell death |

Circumvention of Multidrug Resistance (MDR) Pumps

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This resistance is often mediated by ATP-binding cassette (ABC) transporters, also known as MDR pumps, which actively extrude chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org

Certain classes of chemotherapeutics, such as the tubulin-interfering agents like vinblastine (B1199706) and paclitaxel, are known substrates for these MDR pumps. nih.gov This susceptibility allows cancer cells to develop resistance, limiting the long-term effectiveness of these drugs. In the search for novel anticancer agents that can bypass this resistance mechanism, researchers have turned their attention to various synthetic compounds, including derivatives of this compound.

A study focused on a series of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives has shown promise in this area. nih.gov Unlike many conventional tubulin inhibitors, this family of indolesulfonamides is not excluded by MDR pumps. nih.gov This characteristic is a significant advantage, as it suggests that these compounds may remain effective in cancer cells that have developed resistance to other drugs. Researchers synthesized and screened 34 new indolic benzenesulfonamides, modifying the indole (B1671886) system and the sulfonamide nitrogen to explore their antiproliferative activities. nih.gov The findings indicate that the indolesulfonamide scaffold carrying the 3,4,5-trimethoxybenzenesulfonyl group is a promising platform for developing tubulin inhibitors that can circumvent MDR in cancer cells. nih.gov

Other Enzymatic and Biological Targets

Beyond its role in overcoming drug resistance, the this compound structure has been incorporated into molecules designed to interact with other significant biological targets, particularly enzymes involved in neurological processes.

Cholinesterase (AChE/BChE) Inhibition

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. They are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thus terminating the nerve impulse. researchgate.netmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the level of acetylcholine in the brain, which can help to improve cognitive function. researchgate.netmdpi.com

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit both AChE and BChE. In one study, various derivatives were created to enhance binding affinity and inhibitory activity. The research revealed that a specific derivative, compound 3e , demonstrated good potency against both enzymes, with an IC50 value of 0.24 μM for AChE and 6.29 μM for BChE. researchgate.net This dual inhibition is considered a valuable attribute for potential Alzheimer's disease therapies.

Table 1: Cholinesterase Inhibition by this compound Derivative

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 3e | Acetylcholinesterase (AChE) | 0.24 μM | researchgate.net |

| Butyrylcholinesterase (BChE) | 6.29 μM |

Monoamine Oxidase (MAO-A/MAO-B) Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine. wikipedia.orgjmb.or.kr There are two main isoforms, MAO-A and MAO-B. jmb.or.kr Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. wikipedia.org MAO-B inhibitors, in particular, are valuable in Parkinson's therapy as they prevent the breakdown of dopamine in the brain. wikipedia.orgmdpi.com

The same study that investigated cholinesterase inhibition also explored the effects of this compound derivatives on MAO-A and MAO-B. researchgate.net The research identified that compound 3f exhibited very potent and selective inhibition of MAO-B, with an IC50 value of 0.09 μM. researchgate.net This high degree of inhibition suggests that the this compound scaffold can be effectively utilized to design powerful and specific MAO-B inhibitors.

Table 2: Monoamine Oxidase Inhibition by this compound Derivative

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 3f | Monoamine Oxidase B (MAO-B) | 0.09 μM | researchgate.net |

Compound Index

Synthetic Methodologies and Chemical Transformations of 3,4,5 Trimethoxybenzenesulfonamide

General Synthetic Pathways to 3,4,5-Trimethoxybenzenesulfonamide

The construction of the this compound scaffold can be achieved through several distinct synthetic routes. These pathways primarily involve the formation of the key sulfonamide functional group attached to the trimethoxylated aromatic ring.

Derivatization from 3,4,5-Trimethoxybenzenesulfonyl Chloride

A common and traditional method for preparing this compound is through the derivatization of its corresponding sulfonyl chloride precursor. kosmospublishers.comkosmospublishers.com This two-step approach begins with the synthesis of 3,4,5-trimethoxybenzenesulfonyl chloride, which is then converted to the desired sulfonamide.

The initial step involves the diazotization of 3,4,5-trimethoxyaniline (B125895). The aniline (B41778) is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (typically -10 to 0 °C) to form the corresponding aryldiazonium salt. kosmospublishers.comkosmospublishers.com This reactive intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide (SO₂), a process akin to the Meerwein reaction, to yield 3,4,5-trimethoxybenzenesulfonyl chloride. kosmospublishers.com

In the final step, the purified 3,4,5-trimethoxybenzenesulfonyl chloride is reacted with an ammonia (B1221849) source to form the sulfonamide. A typical procedure involves treating the sulfonyl chloride with a concentrated solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) in a suitable solvent such as tetrahydrofuran (B95107) (THF). kosmospublishers.comlibretexts.org The reaction is often heated to drive it to completion. kosmospublishers.com The mechanism proceeds via a nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide C-S-N bond. libretexts.orgyoutube.com The hydrogen chloride byproduct immediately reacts with excess ammonia to form ammonium chloride. libretexts.orgyoutube.com

A representative reaction is as follows:

A solution of 3,4,5-trimethoxybenzenesulfonyl chloride in THF is cooled in an ice bath.

A 25% aqueous solution of ammonium hydroxide is added dropwise.

The mixture is then stirred vigorously and heated to around 70°C for approximately 30 minutes to yield this compound. kosmospublishers.com

Approaches from Aryldiazonium Salts

Aryldiazonium salts are versatile intermediates that provide a direct entry point to the synthesis of sulfonamides, bypassing the isolation of the sulfonyl chloride. These methods are often favored for their efficiency and milder conditions. As mentioned previously, the classical Sandmeyer-type reaction can be used to convert the diazonium salt of 3,4,5-trimethoxyaniline into the corresponding sulfonyl chloride, which is then converted to the sulfonamide. kosmospublishers.com

More direct approaches have also been developed. For instance, a copper-catalyzed three-component coupling reaction between an aryldiazonium tetrafluoroborate, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and an amine source can provide sulfonamides. acs.org While this provides a general route, specific applications to this compound using this exact method are part of a broader synthetic strategy. The key advantage of these methods is the use of readily available and stable aryldiazonium salts as precursors. rsc.org

Alternative Metal-Free Sulfonamide Construction Methods

In recent years, there has been a significant push towards developing metal-free synthetic methods to improve the environmental footprint and avoid metal contamination in final products. nih.govbeilstein-journals.orgrsc.org A notable metal-free approach for the direct construction of primary sulfonamides has been established, utilizing a three-component reaction. rsc.org

This method involves the reaction of an aryldiazonium salt with sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide surrogate and sodium azide (B81097) (NaN₃) as the nitrogen source. rsc.org The reaction forges the aryl-sulfur and sulfur-nitrogen bonds in a one-pot process. This protocol has been successfully applied to the synthesis of this compound (TMBS) with a high yield. rsc.org

Table 1: Metal-Free Synthesis of this compound

| Reagent | Role | Molar Equivalents |

|---|---|---|

| 3,4,5-Trimethoxyphenyl-diazonium salt | Aryl Source | 1.25 |

| Sodium Metabisulfite (Na₂S₂O₅) | SO₂ Surrogate | 1.0 |

| Sodium Azide (NaN₃) | Nitrogen Source | 0.5 |

| Triphenylphosphine (PPh₃) | Reagent | 0.6 |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst | 0.75 |

| Acetonitrile/Water | Solvent | - |

Data sourced from supporting information for a metal-free synthesis protocol, yielding the product in 85% yield. rsc.org

This approach is advantageous due to the use of readily available, inexpensive inorganic salts and its tolerance of various functional groups, making it suitable for late-stage functionalization. rsc.org

Strategies for N-Substitution on the Sulfonamide Moiety

Modification of the sulfonamide nitrogen atom (N-substitution) is a primary strategy for creating derivatives of this compound. This allows for the fine-tuning of the molecule's physicochemical properties.

Introduction of Varied Substituents (Alkanes, Haloalkanes, Esters, Benzyls)

The hydrogen atoms on the sulfonamide's nitrogen are acidic and can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles to introduce a wide range of substituents.

N-Alkylation and N-Benzylation: Standard N-alkylation can be achieved by treating the parent sulfonamide with an alkyl or benzyl (B1604629) halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). kosmospublishers.combeilstein-journals.org While direct examples on TMBS are specific to proprietary research, the synthesis of analogous compounds like 3,4-dimethoxy-N-methylbenzenesulfonamide and N-ethyl-3,4-dimethoxybenzenesulfonamide demonstrates the feasibility of this approach. kosmospublishers.com More advanced, catalytic methods using alcohols as alkylating agents via a hydrogen auto-transfer mechanism are also prevalent for N-alkylation and N-benzylation of amines and related compounds. rsc.orgrsc.orgnih.gov

Introduction of Esters: Functional groups like esters can be introduced by reacting the sulfonamidate anion with halo-esters, such as ethyl bromoacetate. This reaction would yield an N-substituted derivative containing an ester moiety, which can be further hydrolyzed to the corresponding carboxylic acid if desired. nih.gov

Table 2: Common Reagents for N-Substitution of Sulfonamides

| Desired Substituent | Typical Reagent Class | Example Reagent |

|---|---|---|

| Alkane (e.g., Methyl, Ethyl) | Alkyl Halide | Methyl Iodide |

| Benzyl | Benzyl Halide | Benzyl Bromide |

| Ester | Halo-ester | Ethyl Bromoacetate |

Modifications of the Aromatic Ring System in Derivatives

Direct chemical modification of the 3,4,5-trimethoxy-substituted aromatic ring in pre-formed derivatives of this compound is not a commonly pursued synthetic strategy. The benzene (B151609) ring is highly electron-rich due to the three methoxy (B1213986) groups, which direct electrophilic aromatic substitution to the 2- and 6-positions. However, these positions are sterically hindered, and the trimethoxy substitution pattern is often a key pharmacophore derived from natural products like gallic acid, making its alteration generally undesirable. diffundit.commdpi.com

Instead of modifying the existing aromatic ring, chemists typically achieve structural diversity by starting the synthetic sequence with different aniline precursors. For example, using 3,4-dimethoxyaniline (B48930) or 4-methoxyaniline as the starting material would lead to the synthesis of 3,4-dimethoxybenzenesulfonamide (B1604715) or 4-methoxybenzenesulfonamide (B72560), respectively. kosmospublishers.com This approach of varying the initial building block is a more synthetically practical and efficient method for exploring structure-activity relationships related to the aromatic ring's substitution pattern.

Synthetic Approaches for Gallic Acid-Based Sulfonamide Derivatives

The synthesis of sulfonamide derivatives based on gallic acid, such as this compound (TMBS), is a strategic endeavor to enhance the therapeutic potential of the parent molecule. nih.govresearchgate.net Gallic acid (GA), or 3,4,5-trihydroxybenzoic acid, is a naturally occurring polyphenol with notable antioxidant properties. kosmospublishers.commdpi.com However, its clinical utility is often hampered by factors like low oral permeability. nih.govkosmospublishers.com To overcome these limitations, researchers have developed synthetic strategies that modify its core structure. researchgate.netmdpi.com

Replacement of Carboxylic and Hydroxyl Groups

A key synthetic strategy involves the modification of two primary functional groups of gallic acid: the carboxylic acid group (-COOH) and the three hydroxyl groups (-OH). kosmospublishers.com The carboxylic group is typically replaced with a sulfonamide group (-SO₂NH₂), which is a stronger electron-withdrawing group, to increase the molecule's polarity and potential antioxidative activities. nih.govkosmospublishers.com

Simultaneously, the hydroxyl groups are often replaced with methoxy groups (-OCH₃). nih.gov This methylation process increases the hydrophobicity of the compound. The rationale behind this is that enhancing hydrophobicity can improve metabolic stability and membrane permeability, thereby potentially increasing oral bioavailability. nih.govmdpi.com

The general synthetic pathway to achieve these transformations often begins with commercially available anilines. kosmospublishers.com A well-established sequence involves the conversion of the aniline to a diazonium salt. kosmospublishers.com This is followed by sulfonation, typically using chlorosulfonic acid, to produce a sulfonyl chloride intermediate. kosmospublishers.com The final step to obtain the primary sulfonamide is treatment with ammonium hydroxide. kosmospublishers.com This multi-step process allows for the targeted synthesis of gallic acid analogues like 4-methoxybenzenesulfonamide (MBS), 3,4-dimethoxybenzenesulfonamide (DMBS), and the focal compound, this compound (TMBS). nih.govkosmospublishers.com

Table 1: Functional Group Modifications in Gallic Acid Derivatives

| Original Functional Group (in Gallic Acid) | Replacement Functional Group | Purpose of Replacement | Resulting Compound Class |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Increase molecular polarity and antioxidative activity. nih.govkosmospublishers.com | Benzenesulfonamides |

| Hydroxyl (-OH) | Methoxy (-OCH₃) | Increase hydrophobicity and oral permeability. nih.govmdpi.com | Methoxybenzenesulfonamides |

Comparative Synthesis of 3,4,5-Trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS)

In parallel to the synthesis of methylated derivatives like TMBS, researchers also synthesize the non-methylated analogue, 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS). researchgate.netmdpi.com The synthesis of 3,4,5-THBS follows a similar foundational strategy of replacing the carboxylic acid group of gallic acid with a sulfonamide group. researchgate.net

The primary distinction in the synthesis between 3,4,5-THBS and 3,4,5-TMBS lies in the handling of the hydroxyl groups. For 3,4,5-THBS, the hydroxyl groups of the parent gallic acid structure are retained, whereas for 3,4,5-TMBS, they are converted to methoxy groups. mdpi.com This comparison is crucial for evaluating the specific contributions of the hydroxyl versus methoxy groups to the final properties of the compounds. mdpi.comresearchgate.net

The synthesis of both compounds is aimed at creating derivatives of gallic acid with potentially improved properties. researchgate.netmdpi.com Studies comparing 3,4,5-THBS and 3,4,5-TMBS have found that while both can show significant antioxidant and anti-inflammatory activity, the methylated form (TMBS) exhibits enhanced pharmacokinetic properties, including a longer half-life and higher bioavailability compared to both gallic acid and 3,4,5-THBS. researchgate.netmdpi.comresearchgate.net

Table 2: Comparison of Synthetic Features for 3,4,5-THBS and 3,4,5-TMBS

| Feature | 3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS) | This compound (3,4,5-TMBS) |

| Starting Material Core | Gallic Acid | Gallic Acid |

| Carboxylic Acid Group | Replaced with Sulfonamide | Replaced with Sulfonamide |

| Hydroxyl Groups | Retained as -OH | Methylated to -OCH₃ |

| Key Synthetic Goal | Maintain high antioxidant potential of hydroxyls. mdpi.com | Improve hydrophobicity and oral bioavailability. mdpi.com |

Analytical Characterization Techniques for Synthesized Compounds (e.g., NMR, HRMS, IR)

Following the synthesis of this compound and related derivatives, a comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the resulting compounds. tandfonline.comnih.gov This is typically achieved using a combination of spectroscopic techniques. kosmospublishers.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. kosmospublishers.com ¹H NMR provides detailed information about the number and arrangement of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com Spectra are often recorded using a deuterated solvent such as chloroform-D (CDCl₃). kosmospublishers.com The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra allow for the unambiguous assignment of the molecular structure. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of the synthesized compound. tandfonline.comrsc.org This technique provides a highly accurate mass-to-charge ratio, which is used to confirm the elemental composition and molecular formula of the target molecule with a high degree of confidence. rsc.orggoogleapis.com

Infrared (IR) Spectroscopy is used to identify the various functional groups present in the molecule. kosmospublishers.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds (e.g., N-H, S=O, C-O, C-H). rsc.orgnih.gov This provides confirmatory evidence for the successful incorporation of the sulfonamide group and the modification of the hydroxyl groups. kosmospublishers.com

Table 3: Analytical Techniques for Compound Characterization

| Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance | NMR | Provides the detailed molecular structure, including the connectivity of atoms (¹H and ¹³C NMR). kosmospublishers.comnih.gov |

| High-Resolution Mass Spectrometry | HRMS | Confirms the elemental composition and molecular formula by providing a highly accurate molecular weight. tandfonline.comnih.gov |

| Infrared Spectroscopy | IR | Identifies the functional groups present in the molecule based on bond vibrations. kosmospublishers.comnih.gov |

Unveiling the Biological Potential of this compound

The synthetic compound this compound is the subject of ongoing research to investigate its potential biological activities. This article explores the antioxidant and anti-inflammatory properties of this compound, delving into its mechanisms of action as revealed by various scientific studies.

Structure Activity Relationship Sar Analyses

Impact of N-Sulfonamide Substituents on Biological Activity

The nature of the substituent on the sulfonamide nitrogen plays a pivotal role in determining the biological activity of 3,4,5-trimethoxybenzenesulfonamide derivatives. nih.gov Modifications at this position can influence the compound's potency, selectivity, and even its mechanism of action. nih.gov

Influence of Length, Volume, and Polarity

The length, volume, and polarity of the N-sulfonamide substituent significantly modulate the biological activity. For instance, in a series of sulfonamide derivatives, the length of an alkylamine chain was found to influence intramolecular hydrogen bonding, which in turn can affect the molecule's conformation and interaction with biological targets. nih.govacs.org The strength of this hydrogen bond was observed to increase from an ethyl to a butyl substituent and then decrease with further chain elongation. nih.gov

In the context of HIV-1 inhibitors, the length of the carbon chain connecting to the sulfonamide group determines the substituent's ability to reach and interact with specific pockets in the target enzyme. nih.gov While shorter chains like ethyl may be inadequate, longer, more flexible chains can access different residues at the edge of the binding pocket. nih.gov The polarity of these substituents is also crucial; the introduction of a polar sulfonamide motif can improve properties like solubility and bioavailability. nih.gov

Furthermore, bulky substituents on the sulfonamide group can have a significant impact. In some cases, bulkier groups, such as isopropylsulfonamide and benzenesulfonamide (B165840), have been shown to substantially decrease potency compared to smaller substituents like methanesulfonamide. acs.org This suggests that steric hindrance can prevent optimal binding to the target.

Role of Sulfonamide Nitrogen Methylation

Methylation of the sulfonamide nitrogen is a key modification that can alter a compound's biological profile. N-methylation can influence a molecule's conformation and its ability to act as a hydrogen bond donor. acs.org In some instances, methylation of the sulfonamide nitrogen can lead to a complete loss or significant reduction in inhibitory activity, highlighting the importance of the N-H proton for biological function.

Conversely, in other contexts, N-methylation has been utilized to enhance activity. For example, in a series of gallic acid derivatives, N-alkyl derivatives like 3,4-dimethoxy-N-methylbenzenesulfonamide (DMBS-Me) and N-ethyl-3,4-dimethoxybenzenesulfonamide (DMBS-Et) were synthesized with the aim of increasing hydrophobicity, which could improve cell membrane permeability. kosmospublishers.com However, it's important to note that sulfonamides can undergo a second methylation at the nitrogen due to their lower pKa values compared to amides. acs.org

Modifications on the Indole (B1671886) System (Positions 1 and 3) in N-Indolyl Derivatives

In the development of N-indolyl derivatives of this compound, modifications at positions 1 and 3 of the indole ring are critical for optimizing anti-proliferative activity. nih.gov A study involving a family of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives demonstrated that substitutions at these positions, in conjunction with changes to the sulfonamide nitrogen, led to potent compounds with significant activity against various cancer cell lines. nih.gov These modifications are part of a rational design strategy to enhance the interaction of the molecule with its biological target, which in this case is tubulin. nih.gov The indole scaffold itself is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds. researchgate.netnih.gov

Correlation of Methoxy (B1213986) Group Number with Biological Activity

The number and position of methoxy groups on the benzene (B151609) ring of benzenesulfonamide derivatives have a demonstrable effect on their biological activity. In a study of gallic acid analogues, the replacement of hydroxyl groups with one, two, or three methoxy groups was performed to enhance hydrophobicity and oral permeability. kosmospublishers.com Specifically, this compound (TMBS) was synthesized as part of this series. kosmospublishers.com

Research on other benzenesulfonamide derivatives has also highlighted the importance of methoxy substitution. For example, in a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, a compound with a 4-methoxy group on the benzenesulfonamide ring was found to be the most potent against several cancer cell lines. nih.gov This suggests that the presence of an electron-donating group like methoxy on the benzene ring can increase antiproliferative activity. nih.gov Similarly, in another study, the 3-methoxy group was found to be optimal for the activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. google.com

Effects of Carboxylic vs. Sulfonyl Group Substitution on Gallic Acid Derivatives

The substitution of a carboxylic acid group with a sulfonamide group in gallic acid derivatives significantly impacts their biological properties. kosmospublishers.com This modification was undertaken to increase the molecular polarity and potential antioxidative activities of the resulting compounds. kosmospublishers.com The sulfonamide moiety is a stronger electron-withdrawing group compared to the carboxylic acid. kosmospublishers.com

In a direct comparison, novel gallic acid sulfonamide derivatives, including this compound (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), were investigated. nih.gov These compounds were found to have stronger anti-inflammatory effects than gallic acid, particularly at higher concentrations. nih.gov The replacement of the carboxylic group with a sulfonyl group may also make the compounds less prone to oxidation in vivo. kosmospublishers.com While the carboxylic group of gallic acid facilitates hydrogen donation, a key mechanism in its radical-scavenging capacity, the sulfonamide group offers a different set of electronic and hydrogen bonding properties that can be advantageous for certain biological activities. nih.govresearchgate.net

Stereochemical Considerations and Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound influence on the biological activity of sulfonamide derivatives. The specific spatial orientation of substituents can determine how well a compound fits into the binding site of its target protein. ontosight.ai

For instance, in the case of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, chiral separation revealed a preference for one enantiomer over the other. The (-)-enantiomer was found to be significantly more potent than the (+)-enantiomer, demonstrating a clear stereochemical preference for activity. google.com This highlights that even subtle differences in the 3D structure can lead to substantial changes in biological effect. In another example, the binding affinity of sulfinamide diastereomers to a target protein showed that the protein could distinguish between the different stereochemistries. acs.org

Computational and in Silico Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how ligands like 3,4,5-Trimethoxybenzenesulfonamide derivatives fit within the binding pocket of a target protein, providing insights into their potential biological activity. Docking studies have been particularly focused on the interaction of the 3,4,5-trimethoxyphenyl group with tubulin, a well-validated anti-cancer target. nih.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govals-journal.com For derivatives containing the 3,4,5-trimethoxyphenyl ring, a common feature observed in docking studies is the formation of key hydrogen bonds and extensive hydrophobic contacts within the binding site. mdpi.com

Table 1: Key Ligand-Protein Interactions for Trimethoxyphenyl-Containing Inhibitors

| Interacting Residue | Interaction Type | Target Protein | Reference |

|---|---|---|---|

| Cys-241 (β-tubulin) | Hydrogen Bond | Tubulin | mdpi.com |

| αThr179 (α-tubulin) | Hydrogen Bond | Tubulin | nih.gov |

| Val-181 (α-tubulin) | Hydrogen Bond | Tubulin | mdpi.com |

| Asn258 (β-tubulin) | Hydrogen Bond | Tubulin | mdpi.com |

| Ala250 (β-tubulin) | Hydrogen Bond | Tubulin | mdpi.com |

| Hydrophobic Pocket | Hydrophobic Contact | Tubulin | nih.gov |

A primary outcome of molecular docking is the identification and characterization of binding sites on a target macromolecule. For compounds featuring the 3,4,5-trimethoxyphenyl group, the most extensively studied binding site is the colchicine-binding site on tubulin. nih.govmdpi.com This site is a pocket at the interface between the α and β-tubulin subunits. nih.gov

The 3,4,5-trimethoxyphenyl ring of colchicine (B1669291) and its analogues, including many synthetic inhibitors, binds deep within this pocket. mdpi.com The site is largely hydrophobic but contains key residues capable of forming hydrogen bonds. nih.gov Docking studies have repeatedly confirmed that compounds structurally related to colchicine, such as those containing the this compound scaffold, target this specific site, leading to the inhibition of microtubule polymerization. nih.govresearchgate.net Beyond tubulin, docking has been used to investigate the binding of trimethoxy-containing compounds to the active sites of other enzymes, such as acetylcholinesterase, where interactions with catalytic and peripheral anionic sites are evaluated. nih.gov

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govmdpi.com

This process involves creating a 3D model that maps the key interaction features between a ligand and its target. istanbul.edu.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. frontiersin.org For inhibitors targeting the tubulin colchicine site, pharmacophore models consistently highlight the importance of the 3,4,5-trimethoxyphenyl ring as a key hydrophobic and hydrogen-bonding feature. mdpi.com The model would map the precise spatial location of the aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, which can act as hydrogen bond acceptors. frontiersin.org This feature mapping provides a simplified yet powerful representation of the requirements for binding, which can be used to design new molecules with potentially higher affinity and selectivity. researchgate.net

Table 2: Common Pharmacophoric Features for Colchicine Site Inhibitors

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding | Reference |

|---|---|---|---|

| Aromatic Ring (AR) | 3,4,5-Trimethoxyphenyl | π-π stacking, Hydrophobic interactions | mdpi.com |

| Hydrogen Bond Acceptor (HBA) | Methoxy groups | Forms H-bonds with residues like Cys-241 | mdpi.com |

| Hydrophobic Group (HY) | Phenyl ring system | Occupies hydrophobic pockets | nih.gov |

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. istanbul.edu.trunar.ac.id This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates from libraries containing millions of compounds. als-journal.comnih.gov A pharmacophore model based on the 3,4,5-trimethoxyphenyl scaffold can be employed to filter databases for molecules that not only contain this moiety but also present it in the correct spatial orientation along with other required features. researchgate.net This approach has been successfully used to identify novel tubulin inhibitors and inhibitors for other targets, significantly streamlining the initial stages of the drug discovery process. istanbul.edu.trresearchgate.net

Molecular Dynamics Simulations to Evaluate Ligand-Target Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. scielo.brdntb.gov.ua By simulating the movements and interactions of all atoms in the system, MD simulations can assess the stability of the predicted binding mode and provide deeper insights into the binding energetics. mdpi.com

MD simulations are used to evaluate the stability of the complex formed between a ligand, such as a this compound derivative, and its protein target. nih.gov A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable complex is typically characterized by a low and converging RMSD value over the course of the simulation, indicating that the ligand remains securely bound within the active site. nih.gov For example, simulations of related trimethoxybenzamide derivatives targeting acetylcholinesterase have shown stable RMSD values (around 2.4 Å), confirming the stability of the ligand's interaction within the binding gorge. nih.gov These simulations provide crucial validation for docking results and help refine the understanding of the dynamic nature of ligand-protein interactions. dntb.gov.ua

Preclinical Pharmacokinetic and Metabolic Profile Characterization

In Vitro Metabolic Stability Studies

The metabolic stability of a compound provides insight into its potential persistence in the body and its susceptibility to biotransformation by metabolic enzymes. Studies on 3,4,5-Trimethoxybenzenesulfonamide (3,4,5-TMBS) have explored its interaction with key drug-metabolizing enzymes.

Biochemical investigations have confirmed that 3,4,5-TMBS undergoes O-demethylation mediated by the cytochrome P450 enzyme CYP2D6. bjpharm.org.uk The metabolic activity of CYP2D6 on 3,4,5-TMBS was found to be concentration-dependent. nih.gov At a concentration of 1000 µM, no significant difference was observed in the percentage of 3,4,5-TMBS metabolized by CYP2D6 between one-hour and four-hour time points. nih.gov However, when the concentration was increased to 1500 µM, a significant increase in metabolism was noted, rising from 65.5% to 81.2%. nih.gov This suggests that at higher concentrations, the metabolic process is more pronounced. researcher.liferesearchgate.netresearchgate.netsciprofiles.comnih.govresearchgate.net The methylation of the hydroxyl groups in the parent gallic acid structure to form 3,4,5-TMBS was a key factor in improving its metabolic stability. nih.gov

Table 1: In Vitro Metabolism of this compound by CYP2D6

| Concentration | Percent Metabolized (from 1 to 4 hours) | Significance |

|---|---|---|

| 1000 µM | Insignificant difference | p > 0.05 |

Data derived from in vitro studies with CYP2D6 enzyme. nih.gov

In Vivo Pharmacokinetic Profiling

To understand how 3,4,5-TMBS behaves in a whole-organism system, its pharmacokinetic properties were profiled in Sprague Dawley rats. nih.govresearcher.liferesearchgate.netnih.gov These studies provide essential parameters such as the maximum plasma concentration (Cmax) and elimination half-life (t½), which are crucial for determining the compound's bioavailability and duration of action.

Pharmacokinetic analysis in Sprague Dawley rats demonstrated that 3,4,5-TMBS possesses a significantly improved pharmacokinetic profile compared to its parent compound, gallic acid (GA). nih.govresearchgate.net Both 3,4,5-TMBS and a related derivative, 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), showed markedly higher Cmax values and longer half-lives than GA. researcher.liferesearchgate.netsciprofiles.comnih.govresearchgate.net Specifically, the half-life of 3,4,5-TMBS was determined to be 7.17 ± 1.62 hours, which is substantially longer than the 3.60 ± 0.94 hours observed for gallic acid. nih.govresearcher.liferesearchgate.netresearchgate.netsciprofiles.comnih.govresearchgate.net This enhanced pharmacokinetic profile, including a longer half-life and higher bioavailability, suggests improved systemic distribution and potential for more sustained therapeutic effects. nih.gov The improved characteristics are attributed to the structural modifications, namely the methylation of the hydroxyl groups. nih.gov

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Sprague Dawley Rats

| Compound | Half-Life (t½) (hours) | Maximum Plasma Concentration (Cmax) |

|---|---|---|

| This compound (3,4,5-TMBS) | 7.17 ± 1.62 | Significantly higher than Gallic Acid |

Data from pharmacokinetic profiling in Sprague Dawley rats. nih.govresearcher.liferesearchgate.netresearchgate.netsciprofiles.comnih.govresearchgate.net

In Vitro Permeability Assessments

A compound's ability to permeate biological membranes is a key determinant of its oral absorption and bioavailability. The permeability of 3,4,5-TMBS was evaluated using established in vitro models that simulate intestinal absorption.

The substitution of the carboxylic group of gallic acid with a sulfonamide group, along with the methylation of the hydroxyl groups to create 3,4,5-TMBS, resulted in a significant (p<0.01) increase in its permeability. bjpharm.org.ukresearchgate.net This was demonstrated in studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) with simulated gastrointestinal fluids and in assays with Human Intestinal Epithelial Cells (HIEC-6). bjpharm.org.ukresearchgate.net The superior permeability of 3,4,5-TMBS compared to gallic acid in these models indicates that it has a greater potential for oral absorption. bjpharm.org.uk The antioxidant activity of 3,4,5-TMBS was noted to be greater than that of gallic acid in HIEC-6 cells, a phenomenon linked to its O-demethylation by CYP2D6 within the cells. bjpharm.org.uk These findings underscore the enhanced bioavailability of 3,4,5-TMBS, a key objective of its design. nih.govresearcher.liferesearchgate.net

Table 3: In Vitro Permeability Assessment of this compound

| Assay Model | Compound | Permeability Finding |

|---|---|---|

| PAMPA & HIEC-6 Cells | This compound (3,4,5-TMBS) | Significantly increased permeability (p<0.01) |

Findings based on studies using Parallel Artificial Membrane Permeability Assay and Human Intestinal Epithelial HIEC-6 cells. bjpharm.org.ukresearchgate.net

Future Research Directions and Translational Potential

Exploration of Additional Biological Targets and Pathways

Initial studies have identified 3,4,5-Trimethoxybenzenesulfonamide as a compound with notable antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net A significant part of its anti-inflammatory action is attributed to its function as a cyclooxygenase-2 (COX-2) inhibitor. sciprofiles.comresearchgate.net Furthermore, research into compounds containing the 3,4,5-trimethoxyphenyl fragment suggests a potential mechanism involving the disruption of microtubule assembly by binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov This dual activity presents a compelling case for its investigation in cancer therapy, where both inflammation and cell proliferation are key processes.

Future research should aim to systematically screen TMBS against a wider array of biological targets. Investigating its effect on various kinases, transcription factors, and signaling pathways involved in carcinogenesis, such as those driving cell proliferation, angiogenesis, and metastasis, could uncover novel mechanisms of action. kosmospublishers.com Its demonstrated ability to induce apoptosis in non-small cell lung carcinoma (A549) cells provides a strong rationale for exploring its efficacy in other cancer types. kosmospublishers.comresearchgate.net Moreover, its metabolism by the cytochrome P450 enzyme CYP2D6 warrants further investigation into potential drug-drug interactions and metabolic liabilities. kosmospublishers.comsciprofiles.com

Table 1: Known and Potential Biological Targets for this compound

| Target/Pathway | Known/Potential | Therapeutic Area | References |

| Cyclooxygenase-2 (COX-2) | Known | Anti-inflammatory, Anticancer | sciprofiles.com, researchgate.net |

| Tubulin Polymerization | Potential | Anticancer | nih.gov, nih.gov |

| Apoptosis Induction | Known | Anticancer | kosmospublishers.com, researchgate.net |

| CYP2D6 | Known (Metabolism) | Pharmacokinetics | kosmospublishers.com, sciprofiles.com |

Design and Synthesis of Advanced this compound Analogs with Enhanced Specificity

The development of this compound is part of a broader strategy to enhance the therapeutic properties of gallic acid by overcoming its low oral bioavailability. researchgate.netsciprofiles.com The synthesis of TMBS involves replacing the hydroxyl groups of gallic acid with methoxy (B1213986) groups to improve hydrophobicity and substituting the carboxylic acid group with a sulfonamide group to alter polarity and antioxidant activity. kosmospublishers.comresearchgate.net This chemical modification has been shown to improve metabolic stability and membrane penetration. researchgate.net

Building on this foundation, the design and synthesis of new analogs could further refine the compound's properties. Structure-activity relationship (SAR) studies are crucial to guide the rational design of derivatives with enhanced specificity for targets like COX-2 or tubulin, while minimizing off-target effects. The synthesis of related compounds such as 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) and various dimethoxybenzenesulfonamide (B13391859) derivatives has already begun to explore this chemical space. kosmospublishers.comsciprofiles.com Future efforts could focus on introducing different functional groups to the benzene (B151609) ring or the sulfonamide moiety to optimize potency, selectivity, and pharmacokinetic profiles.

Table 2: Synthesized Analogs and Rationale for Modification

| Compound | Modification from Gallic Acid | Rationale | References |

| This compound (TMBS) | Hydroxyls to Methoxy; Carboxyl to Sulfonamide | Increase hydrophobicity, permeability, and antioxidant activity | kosmospublishers.com, researchgate.net |

| 3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS) | Carboxyl to Sulfonamide | Enhance bioavailability and therapeutic effects | sciprofiles.com |

| 3,4-Dimethoxybenzenesulfonamide (B1604715) (DMBS) | Fewer Methoxy groups; Carboxyl to Sulfonamide | Structure-activity relationship studies | kosmospublishers.com |

| 3,4-Dimethoxy-N-methylbenzenesulphonamide (DMBS-Me) | N-alkylation of Sulfonamide | Structure-activity relationship studies | kosmospublishers.com |

| N-Ethyl-3,4-dimethoxybenzenesulphonamide (DMBS-Et) | N-alkylation of Sulfonamide | Structure-activity relationship studies | kosmospublishers.com |

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully elucidate the biological impact of TMBS and its analogs, future research should incorporate multi-omics approaches. nih.gov These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-level view of the molecular changes induced by the compound within a cell. thermofisher.comislets.ca By analyzing how TMBS affects gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can construct a detailed map of the pathways it modulates. nih.govnih.gov This integrated approach is powerful for identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers to predict treatment response. thermofisher.comislets.ca While specific multi-omics studies on TMBS are yet to be published, applying these methods is a logical next step for a deep mechanistic investigation.

Development of Targeted Delivery Systems for this compound and its Derivatives

Although TMBS was designed for improved bioavailability over its parent compound, its therapeutic efficacy could be further enhanced through targeted delivery systems. researchgate.net Nanotechnology-based drug carriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), offer a means to improve the solubility, stability, and circulation half-life of therapeutic agents. nih.govdovepress.com These nanocarriers can be engineered for both passive and active targeting. nih.gov Passive targeting relies on the enhanced permeability and retention (EPR) effect in tumor tissues, while active targeting involves decorating the nanocarrier surface with ligands (e.g., peptides, antibodies) that bind to receptors overexpressed on cancer cells. nih.govdovepress.com One study has already pointed to the potential of using nanobubbles as a delivery system for TMBS in the context of non-small cell lung carcinoma. researcher.life Future work should focus on developing and optimizing various nanocarrier formulations to deliver TMBS and its derivatives specifically to cancer cells, thereby increasing local drug concentration and minimizing systemic exposure.

Synergistic Effects with Established Bioactive Compounds or Therapies

An important avenue for translational research is to investigate the potential synergistic effects of TMBS with existing therapeutic agents. google.comepo.org Combining TMBS with standard-of-care chemotherapies or other targeted drugs could lead to enhanced anticancer activity, overcome drug resistance, or allow for lower doses of toxic agents. For instance, given its role as a COX-2 inhibitor, combining it with other anti-inflammatory drugs or with chemotherapies known to be affected by inflammatory pathways could be beneficial. Similarly, if its tubulin-destabilizing activity is confirmed, combinations with other classes of antimitotic agents or with DNA-damaging agents could prove effective. Exploring these combinations in preclinical models is a critical step toward developing more effective multi-drug treatment regimens for cancer and other diseases.

Q & A

Q. What are the optimal synthetic routes and analytical validation methods for 3,4,5-Trimethoxybenzenesulfonamide (TMBS)?

Methodological Answer: TMBS is synthesized via multi-step reactions starting from gallic acid derivatives. Key steps include sulfonylation under basic conditions and purification via recrystallization. Critical parameters include:

- Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of methoxy groups .

- Purification : Use dichloromethane extraction followed by recrystallization in ethanol/water to achieve >95% purity .

- Analytical Validation :

- TLC : Monitor reaction progress using silica-gel plates (Rf ~0.3 in ethyl acetate/hexane) .

- NMR : Confirm structural integrity via characteristic peaks (e.g., singlet for three methoxy groups at δ 3.8–3.9 ppm) .

- HPLC : Ensure purity with reverse-phase C18 columns (retention time ~12 min, acetonitrile/water mobile phase) .

Q. How is TMBS evaluated for preliminary biological activity in cancer research?

Methodological Answer: TMBS is screened for cytotoxicity using standardized assays:

- Cell Viability Assays : MTT or resazurin-based assays in non-small cell lung cancer (NSCLC) cell lines (e.g., A549), with IC50 values reported between 10–25 μM .

- Oxidative Stress Markers : Quantify reactive oxygen species (ROS) via DCFH-DA fluorescence, showing TMBS induces ROS-dependent apoptosis .

- Controls : Include gallic acid as a reference antioxidant and cisplatin as a positive cytotoxic control .

Advanced Research Questions

Q. How do structural modifications of TMBS influence its microtubule-targeting activity in cancer therapy?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Methoxy Group Positioning : Trimming or substituting the 3,4,5-trimethoxy motif reduces tubulin binding affinity. For example, 3,4-dimethoxy analogs show 50% lower inhibition of tubulin polymerization .

- Sulfonamide Modifications : Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability but may reduce solubility .

- Comparative Analysis : TMBS shares mechanistic similarities with combretastatin A-4 (CA4) but exhibits distinct pharmacokinetics due to sulfonamide hydrophilicity .

Q. How can conflicting data on TMBS’s cytotoxicity across cancer cell lines be resolved?

Methodological Answer: Discrepancies in IC50 values (e.g., 10 μM in A549 vs. 45 μM in HeLa) arise due to:

- Cell-Specific Metabolism : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess detoxification pathways .

- Proteomic Profiling : Compare expression levels of tubulin isoforms (e.g., βIII-tubulin overexpression in resistant lines) via Western blot .

- 3D Spheroid Models : Validate efficacy in physiologically relevant models to account for tumor microenvironment effects .

Q. What advanced techniques elucidate TMBS’s mechanism of action at the molecular level?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure direct binding affinity of TMBS to purified tubulin (KD ~2.5 μM) .

- Molecular Dynamics Simulations : Model interactions between TMBS and the colchicine-binding pocket, highlighting hydrogen bonding with α-tubulin Thr179 .

- Live-Cell Imaging : Track microtubule destabilization in real-time using GFP-tagged tubulin in HCT116 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.